molecular formula C15H21F3N2O2 B602303 Trans-Fluvoxamine CAS No. 39-18-3

Trans-Fluvoxamine

Cat. No.: B602303
CAS No.: 39-18-3
M. Wt: 318.34
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Description

Geometrical Isomerism in Oxime-Containing Compounds

Geometrical isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism. It occurs in compounds where rotation around a bond is restricted, most commonly a carbon-carbon or, in this case, a carbon-nitrogen double bond. doubtnut.commdpi.com In oximes (RR'C=N-OH) and their derivatives like oxime O-ethers (RR'C=N-OR''), the C=N double bond prevents free rotation, leading to two possible spatial arrangements of the substituents attached to the carbon and nitrogen atoms. doubtnut.comwikipedia.org

The two geometric isomers of fluvoxamine (B1237835) are designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules. In the context of oximes, the terms trans and cis (or the older terms anti and syn) are often used synonymously with E and Z, respectively. doubtnut.comgoogle.com The trans or (E)-isomer is the configuration where the higher priority groups on the carbon and nitrogen of the C=N double bond are on opposite sides. For fluvoxamine, this refers to the arrangement of the aryl substituent relative to the O-aminoethyl group. nih.gov

The clinically effective and pharmacologically active form of fluvoxamine is the trans-isomer. nih.govresearchgate.netresearchgate.net The cis or (Z)-isomer is considered an impurity or a related substance. Research has shown that the trans-isomer can be converted to the cis-isomer upon exposure to UVB irradiation. nih.gov The two isomers can be separated, identified, and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Quantum chemical calculations using density functional theory (DFT) have been employed to study the properties of these isomers. researchgate.netresearchgate.net These studies indicate that the trans-isomer is more stable than the cis-isomer. researchgate.netresearchgate.net The activation energy required for the isomerization from the (E) to the (Z) form has been estimated to be 55 kcal/mol, indicating a significant energy barrier for spontaneous conversion under normal conditions. researchgate.netresearchgate.net

Property(E)-Fluvoxamine (Trans)(Z)-Fluvoxamine (Cis)
Synonyms trans-fluvoxamine, (1E)-isomercis-fluvoxamine, (1Z)-isomer
Stability More stable isomer. researchgate.netresearchgate.netLess stable isomer. researchgate.netresearchgate.net
Biological Activity Pharmacologically active form. nih.govresearchgate.netExhibits reduced biological activity. nih.gov
Formation Predominantly formed in synthesis. google.comCan be formed via photoisomerization of the trans-isomer. nih.gov

In drug design and medicinal chemistry, the specific three-dimensional arrangement of atoms is critical for a molecule's interaction with biological targets like enzymes and receptors. fiveable.mesolubilityofthings.com The difference in the spatial configuration between trans and cis isomers can lead to significant variations in their biological activity. solubilityofthings.com Often, one isomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to different effects. solubilityofthings.com

For fluvoxamine, the trans configuration is essential for its primary biological action. nih.govresearchgate.net The cis-isomer, with its different shape, shows a reduced ability to interact with its intended biological target, the serotonin (B10506) transporter. nih.govhmdb.ca The higher stability of the trans isomer is also a significant factor in its prevalence and use. mdpi.comresearchgate.net Computational studies suggest that the trans structure of fluvoxamine has higher reactivity and charge transfer properties compared to the cis structure. researchgate.net This distinction underscores the importance of controlling stereochemistry during the synthesis of such compounds to ensure the desired isomer is produced with high purity. google.com

Historical Perspective of Oxime O-Ether Structures in Chemical Research

The study of oximes dates back to the late 19th century, with the term first appearing in 1882 as a combination of "oxygen" and "imine". wikipedia.orgmdpi.comnih.gov Oximes are formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.orgbritannica.com Their derivatives, including oxime O-ethers, have long been recognized as a versatile class of compounds in organic chemistry. recercat.catuno.edu

Historically, oximes have been used for the purification and characterization of carbonyl compounds and as intermediates in important chemical reactions like the Beckmann rearrangement. nih.gov In medicinal chemistry, oxime and oxime ether moieties have been incorporated into a wide range of molecular scaffolds to explore their potential biological activities, which include antibacterial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

A significant challenge in the chemistry of oxime ethers has been the synthesis of single, pure geometric isomers. uno.edu Many conventional synthesis methods produce a mixture of E and Z isomers that can be difficult to separate. uno.eduresearchgate.net This has driven research into stereoselective synthesis methods to provide better access to specific isomers for pharmacological evaluation. Studies on other oxime O-ethers have also shown that E/Z isomerism can significantly influence potency and biological function, highlighting a long-standing principle in medicinal chemistry that has been applied to the development and understanding of compounds like this compound. nih.gov

General Molecular Architecture and Core Chemical Entities of this compound

This compound is a molecule with a distinct Y-shaped geometry. Its structure is formally named (1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime . nih.gov

The molecule is composed of several key chemical entities:

A Trifluoromethylphenyl Group: A benzene (B151609) ring substituted with a trifluoromethyl (-CF3) group. This is a common functional group in medicinal chemistry. chemicalbook.inhmdb.ca

A Pentanone Core: A five-carbon chain that forms the backbone of the molecule.

An Oxime O-Ether Linkage: The central C=N-O-C linkage, which defines the compound class and is the source of its geometric isomerism. nih.govchemicalbook.in

A Methoxy (B1213986) Group: A -OCH3 group attached to the pentanone chain.

An Aminoethyl Group: A terminal -CH2-CH2-NH2 group, providing a basic nitrogen center.

Table of Compound Properties: this compound

Identifier Value
IUPAC Name (1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime nih.gov
Molecular Formula C15H21F3N2O2 drugbank.comsincopharmachem.com
Molecular Weight 318.34 g/mol drugbank.comsincopharmachem.comebi.ac.uk
CAS Number 54739-18-3 drugbank.comsincopharmachem.com
Core Structure 5-methoxyvalerophenone O-(2-aminoethyl)oxime nih.govchemicalbook.in

| Key Substituent | 4-(Trifluoromethyl)benzene nih.govchemicalbook.in |

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound C15H21F3N2O2
Cis-Fluvoxamine C15H21F3N2O2
Hydroxylamine H3NO

Properties

CAS No.

39-18-3

Molecular Formula

C15H21F3N2O2

Molecular Weight

318.34

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Synthesis and Chemical Derivatization of Trans Fluvoxamine

Established Synthetic Methodologies

The preparation of trans-fluvoxamine can be achieved through several established routes, often starting from materials like 4-trifluoromethylbenzonitrile or p-trifluoromethylbenzoic acid. These pathways typically converge on the key intermediate, 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one, which is then converted to the final oxime ether.

A common and practical route for synthesizing fluvoxamine (B1237835) involves a Grignard reaction as a crucial step. researchgate.netsciengine.comnih.gov This approach typically begins with the synthesis of a suitable Grignard reagent, followed by its reaction with a nitrile to form a ketone intermediate.

The process can be outlined as follows:

Preparation of the Grignard Reagent : An organomagnesium halide (Grignard reagent) is prepared. A notable example is 4-methoxybutylmagnesium chloride, synthesized by reacting 1-chloro-4-methoxybutane (B125409) with magnesium metal. google.com The choice of solvent, such as 2-methyltetrahydrofuran, and reaction conditions are critical for the successful formation of the reagent. google.com

Reaction with Nitrile : The prepared Grignard reagent is then added to 4-(trifluoromethyl)benzonitrile. This reaction forms an intermediate imine complex.

Hydrolysis to Ketone : The imine complex is subsequently hydrolyzed under acidic conditions to yield the key ketone intermediate, 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one. google.com This ketone is the direct precursor for the subsequent oximation step.

This sequence, starting from 4-trifluoromethylbenzonitrile, is a foundational method for producing the core structure of fluvoxamine. sciengine.comnih.gov

Following the synthesis of the ketone intermediate, 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one, the next critical stages are oximation and subsequent alkylation to form the final fluvoxamine molecule.

Oximation : The ketone is reacted with an amine, typically hydroxylamine (B1172632) hydrochloride, in the presence of a base like sodium carbonate. google.com This reaction converts the ketone's carbonyl group into an oxime, yielding 5-methoxy-4'-trifluoromethylvalerophenone oxime. google.com The process is designed to favor the formation of the desired (E)-isomer, with purities reported as high as 98% for the (E)-isomer versus 2% for the (Z)-isomer. google.com

Alkylation : The resulting oxime is then alkylated. This is achieved by reacting the oxime with 2-chloroethylamine (B1212225) hydrochloride in a suitable solvent such as dimethylformamide, in the presence of a base like potassium hydroxide. google.com This step attaches the 2-aminoethyl group to the oxime's oxygen atom, completing the synthesis of fluvoxamine base. google.comgoogle.com

Salt Formation : Finally, the fluvoxamine free base is reacted with maleic acid to produce fluvoxamine maleate (B1232345), the stable salt form used in pharmaceutical applications. google.comgoogle.com

A synthetic route incorporating the Grignard, hydrolysis, and oximation steps has been reported to achieve a total yield of 36.16%. researchgate.netsciengine.comnih.gov

An alternative synthetic strategy utilizes a Weinreb amide intermediate to improve reaction specificity and yield. google.com The Weinreb amide, an N-methoxy-N-methylamide, is particularly useful because it reacts with organometallic reagents like Grignard reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. rsc.org

The key steps in this route are:

Amide Formation : The process starts with p-trifluoromethylbenzoic acid, which is converted into its corresponding Weinreb amide, N-methyl-N-methoxy-p-trifluoromethylbenzamide. google.com

Ketone Synthesis : This Weinreb amide is then reacted with a Grignard reagent, specifically 4-methoxybutyl magnesium halide. This reaction cleanly produces the ketone intermediate, 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. google.com

Conversion to Fluvoxamine : The ketone is then converted to fluvoxamine through the previously described oximation and alkylation steps. google.com

Synthetic Route Starting Material Key Intermediate Reported Overall Yield
Grignard/Nitrile4-trifluoromethylbenzonitrile5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one36.16% sciengine.comnih.gov
Weinreb Amidep-trifluoromethylbenzoic acidN-methyl-N-methoxy-p-trifluoromethylbenzamideup to 46% google.com

Enantioselective Synthesis Strategies for Related Chiral Analogs

While fluvoxamine itself is an achiral molecule, the broader class of SSRIs includes many chiral compounds such as fluoxetine, paroxetine, and sertraline. mdpi.com The synthesis of these compounds often requires enantioselective methods to produce the desired single enantiomer. Strategies developed for these related chiral molecules, particularly those involving fluorine-containing amines, are relevant for creating chiral analogs of fluvoxamine.

General strategies for the enantioselective synthesis of chiral fluoroamines, which could be adapted for fluvoxamine analogs, often rely on organocatalysis. nih.gov For example, a protocol for synthesizing chiral β-fluoroamines and γ-fluoroamines starts from commercial aldehydes. This method uses an organocatalyst to achieve α-fluorination, followed by further chemical transformations to produce the final chiral amine with high enantioselectivity (87–96% ee). nih.gov Such methodologies provide a pathway to explore the structure-activity relationships of potential chiral analogs of fluvoxamine by introducing a chiral center at various positions along the aliphatic chain.

Optimization of Synthetic Routes for Improved Yields and Selectivity

Continuous efforts are made to refine the synthesis of fluvoxamine to enhance yield, improve purity, and reduce costs, often through the optimization of catalysts and reaction conditions.

Optimization focuses heavily on the key reaction steps, such as the Grignard reaction and the final alkylation.

Grignard Reaction Conditions : The efficiency of the Grignard reaction is highly dependent on the solvent system and reaction temperature. It has been found that altering the reaction conditions for both the Grignard reagent formation and the subsequent coupling reaction can significantly improve the process, leading to a higher purity of the resulting 4-trifluoromethylvalerophenone intermediate. google.com

Alkylation Step : The alkylation of the oxime intermediate is another area for optimization. One improved process describes reacting 5-methoxy-4′-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride at a controlled temperature of 40-45° C. google.com This careful temperature management contributes to a more efficient and industrially viable process.

Retrosynthesis Software : Modern tools like retrosynthesis software are being used to design more economical and efficient synthetic routes for various drugs, including fluvoxamine. nih.gov This computational approach helps identify novel pathways that may use less expensive starting materials or fewer reaction steps. nih.gov

Catalytic Systems : While not directly used in the primary synthesis steps of fluvoxamine, catalytic systems are an area of active research. For instance, gold nanoparticles have been shown to have a high catalytic effect in certain reactions involving related compounds, suggesting potential applications for developing novel synthetic methodologies. researchgate.net

Parameter Finding/Observation
Grignard Reaction Solvent Changing the solvent system improves the separation and purification of the final ketone product. google.com
Alkylation Temperature Performing the reaction at 40-45°C leads to an improved and more efficient process. google.com
Isomer Purity Optimized oximation conditions can yield the desired (E)-isomer with up to 98% purity. google.com

Purification Techniques for Isomeric Purity

The synthesis of fluvoxamine inevitably produces the (Z)-isomer alongside the desired (E)-isomer. libretexts.org The separation of these isomers is a crucial step in the manufacturing process to ensure the final product's purity and efficacy. Various analytical and preparative techniques are employed to achieve high isomeric purity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of fluvoxamine isomers. google.com Reversed-phase HPLC methods, often using C8 or C18 columns, have been developed to effectively separate the (E) and (Z) isomers. researchgate.netmtc-usa.com These methods allow for precise quantification and can be scaled for preparative purposes to isolate the this compound. For instance, one HPLC-UV method utilizes a reversed-phase C8 column with a mobile phase of acetonitrile (B52724) and a pH 3.5 phosphate (B84403) buffer to achieve separation. researchgate.net Thin-layer chromatography (TLC) is also used to monitor the progress of the synthesis and the presence of isomers. google.com

Spectroscopic Methods: Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy offers a powerful and time-saving alternative for determining the (E)/(Z) isomer ratio without extensive sample preparation. libretexts.org By dissolving the sample in a suitable deuterated solvent, such as methanol-d4, the distinct proton resonances for the C-2 proton of both the (E) and (Z) isomers can be integrated to calculate their respective content. libretexts.org This method has proven to be accurate and sensitive enough to quantify the (Z)-isomer down to the 0.2% level. libretexts.org

Crystallization and Recrystallization: Purification of the final fluvoxamine maleate salt can be achieved through recrystallization. google.comgoogle.com A common method involves recrystallization from hot water or acetonitrile, which can effectively remove impurities, including the unwanted (Z)-isomer, to yield a product with high purity (greater than 98%). google.comgoogle.com Another patented approach involves converting the crude fluvoxamine free base into a tartrate salt. google.com This intermediate salt formation allows for significant purification; when the tartrate salt is converted back to the free base, its purity is markedly increased, which then allows for the preparation of high-purity fluvoxamine maleate without requiring further recrystallization steps. google.com

Exploration of Novel Derivatives and Analogs

The exploration of novel derivatives and analogs of fluvoxamine is driven by the desire to improve its pharmacological profile, including its affinity and selectivity for the serotonin (B10506) transporter (SERT). researchgate.netnih.gov Medicinal chemistry efforts focus on structural modifications to understand structure-activity relationships (SAR) and to design compounds with enhanced properties. researchgate.netjst.go.jp

Fluorinated Analogs and Structural Modifications

Fluorine is a key element in many modern pharmaceuticals and is a constituent of fluvoxamine itself (in the trifluoromethyl group). researchgate.netmdpi.com Further structural modifications, including the introduction of additional halogen atoms, have been a significant area of research.

Halogenated Analogs: Research has been conducted on a series of fluvoxamine analogs where the phenyl ring is substituted with different halogen atoms (fluorine, chlorine, bromine, and iodine) at various positions. researchgate.netnih.gov The goal of these modifications is to investigate the role of halogen bonding in the interaction with the SERT protein. researchgate.netnih.gov Computational studies, including in silico binding mode analysis, have identified that halogen atoms can form beneficial interactions, such as halogen bonds with the backbone carbonyl oxygen atoms of specific amino acid residues (E493 and T497) in the SERT binding site. researchgate.netnih.gov One notable finding was the synthesis of a 3,4-dichloro-fluvoxamine analog, which demonstrated a significantly higher binding affinity for SERT (Kᵢ = 9 nM) compared to fluvoxamine itself (Kᵢ = 458 nM). researchgate.netnih.gov

The strategic placement of fluorine can have a profound impact on activity, with changes in its position sometimes leading to dramatic shifts in potency, a phenomenon known as an "activity cliff". researchgate.netmdpi.com However, the effect of fluorinating aromatic rings does not always follow a predictable trend. researchgate.net

Other Structural Modifications: Beyond halogenation, other parts of the fluvoxamine scaffold have been modified. For example, constraining the aryloxyethylamine moiety within a more rigid cyclic structure, such as a 3-amino-3,4-dihydro-2H-1-benzopyran nucleus, has been explored to develop ligands with dual activity at SERT and other receptors. mdpi.com Similarly, creating derivatives by altering the substituent on the indole (B1671886) ring has been shown to enhance SERT affinity. mdpi.com For instance, adding a methoxy (B1213986) (OCH₃) or fluoro (F) group at the C-5 position of an indole-based analog resulted in compounds with significantly improved SERT binding affinity. mdpi.com

Analog/DerivativeModificationReported SERT Binding Affinity (Kᵢ)Reference
FluvoxamineParent Compound458 nM researchgate.netnih.gov
3,4-diCl-fluvoxamine3,4-dichloro substitution on the phenyl ring9 nM researchgate.netnih.gov
Indole-pyrrolidine-2,5-dione derivative (R=H)Indole-based scaffold47.0 nM mdpi.com
Indole-pyrrolidine-2,5-dione derivative (R=OCH₃)Methoxy group at C-5 of indole23.0 nM mdpi.com
Indole-pyrrolidine-2,5-dione derivative (R=F)Fluorine at C-5 of indole9.2 nM mdpi.com

Design Principles for Modulating Molecular Properties

The design of new fluvoxamine analogs is guided by established principles of medicinal chemistry aimed at optimizing the molecule's interaction with its biological target and improving its drug-like properties.

Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For fluvoxamine and other SERT inhibitors, the central substrate binding site (the S1 pocket) is a key area of focus. nih.gov This pocket is a largely hydrophobic cavity that accommodates the inhibitor. nih.gov The design of new analogs involves modifying different parts of the fluvoxamine structure—such as the phenoxy group, the alkyl chain, or the amino group—and assessing the impact on SERT binding affinity. jst.go.jpwikipedia.org For example, research on related compounds has shown that mono-substitution at the para-position of the phenoxy ring is crucial for selective SERT inhibition. wikipedia.org

Targeted Molecular Interactions: A key design principle is the introduction of chemical groups that can form specific, favorable interactions with amino acid residues in the SERT binding pocket. The successful design of halogenated fluvoxamine analogs was based on the principle of leveraging halogen bonds to increase binding affinity. researchgate.netnih.gov Computational tools like molecular docking and molecular dynamics simulations are used to predict how a modified molecule will fit into the binding site and to identify potential new interactions that could enhance potency. researchgate.netnih.gov

Molecular and Cellular Pharmacology of Trans Fluvoxamine in Vitro and Preclinical Mechanistic Studies

Molecular Target Interactions and Binding Dynamics

Trans-fluvoxamine's pharmacological profile is characterized by its high-affinity interactions with two distinct molecular targets in the central nervous system: the serotonin (B10506) transporter (SERT) and the sigma-1 receptor (σ1R).

Sigma-1 Receptor (σ1R) Agonism and Binding Affinity

Binding Affinity of this compound for the Sigma-1 Receptor (σ1R)

ParameterValue (Ki)Reference
Binding Affinity36 nM wikipedia.orgnih.govpsychiatrictimes.comresearchgate.netscispace.com
Binding Affinity17.0 nM researchgate.netacadempharm.runih.gov

The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly enriched in the mitochondria-associated membrane (MAM) researchgate.netnih.govfrontiersin.orgnih.gov. In its inactive state, σ1R is typically complexed with another chaperone, BiP (Binding-immunoglobulin Protein) academpharm.runih.gov. Upon stimulation by an agonist like fluvoxamine (B1237835), σ1R dissociates from BiP psychiatryinvestigation.orgnih.gov. This dissociation allows σ1R to act as a molecular chaperone, interacting with and modulating the function of a variety of client proteins, including ion channels and receptors academpharm.rufrontiersin.org. This chaperone activity can also involve the translocation of σ1R from the ER to other parts of the cell, such as the plasma membrane academpharm.rufrontiersin.orgfrontiersin.org. The agonistic action of fluvoxamine at σ1R harnesses this chaperone function to counteract ER stress and exert neuroprotective effects nih.govnih.govresearchgate.net. Studies have shown that fluvoxamine can induce the expression of σ1R, potentially amplifying its own effects researchgate.netnih.gov.

A critical function of the σ1R chaperone is its interaction with the ER stress sensor, inositol-requiring enzyme 1α (IRE1) frontiersin.orgfrontiersin.org. The σ1R-IRE1 interaction is a key node in the cellular stress response. Depending on the context, σ1R can modulate the IRE1 pathway in different ways. Under certain stress conditions, σ1R stabilizes IRE1, which promotes the activation of the transcription factor X-box binding protein 1 (XBP1) to enhance cell survival academpharm.rufrontiersin.orgmdpi.com. Conversely, in models of inflammation, σ1R has been shown to restrict the endonuclease activity of IRE1, thereby dampening the production of inflammatory cytokines nih.govnih.gov. Fluvoxamine, through its agonism at σ1R, has been shown to modulate this pathway to produce anti-inflammatory effects nih.govfrontiersin.orgresearchgate.net. In preclinical models of sepsis, fluvoxamine protected mice from lethal septic shock and reduced the inflammatory response in human leukocytes, an effect mediated by the σ1R-IRE1 pathway nih.govnih.gov.

Evaluation of Off-Target Receptor Binding (In Vitro)

In vitro binding assays have characterized the receptor interaction profile of this compound, confirming its high selectivity. Its primary pharmacological action is the potent and selective inhibition of the serotonin transporter (SERT). nih.govdrugbank.com Beyond this primary target, this compound displays a noteworthy high affinity for the sigma-1 receptor (S1R), where it functions as an agonist. nih.govdrugbank.com This interaction is significant and contributes to some of its distinct cellular effects, such as the potentiation of neurite outgrowth. nih.gov

Conversely, evaluation against a wide panel of other neurotransmitter receptors has revealed negligible affinity. nih.govdrugbank.com These off-target sites, for which this compound shows a lack of significant interaction, include:

α1-, α2-, and β-adrenergic receptors nih.govdrugbank.com

Dopamine (B1211576) D2 receptors nih.govdrugbank.com

Histamine H1 receptors nih.govdrugbank.com

Muscarinic cholinergic receptors nih.govdrugbank.com

GABA-benzodiazepine receptors nih.govdrugbank.com

Opiate receptors nih.govdrugbank.com

Serotonergic 5-HT1 and 5-HT2 receptors nih.govdrugbank.com

This high degree of selectivity for SERT and S1R, with minimal binding to other receptors, distinguishes its pharmacological profile from other psychotropic agents that may interact more broadly with multiple receptor systems.

Table 1: In Vitro Receptor Binding Profile of Fluvoxamine This table summarizes the binding affinity of fluvoxamine for its primary target, key secondary target, and various off-target receptors.

Receptor/TransporterBinding AffinityReference
Serotonin Transporter (SERT)High Affinity / Potent Inhibition nih.govdrugbank.com
Sigma-1 Receptor (S1R)High Affinity (Agonist) nih.govdrugbank.com
Adrenergic Receptors (α1, α2, β)Negligible Affinity nih.govdrugbank.com
Dopamine D2 ReceptorNegligible Affinity nih.govdrugbank.com
Histamine H1 ReceptorNegligible Affinity nih.govdrugbank.com
Muscarinic ReceptorsNegligible Affinity nih.govdrugbank.com
Serotonin Receptors (5-HT1, 5-HT2)Negligible Affinity nih.govdrugbank.com

Sub-Cellular Mechanism Elucidation

Impact on Membrane Trafficking and Endocytosis in Cellular Models (e.g., HEK293T Cells)

Investigations in human embryonic kidney (HEK293T) cells have revealed that this compound has a direct and rapid impact on sub-cellular membrane dynamics. nih.govbiorxiv.orgnih.gov Specifically, treatment with low, sub-therapeutic concentrations (e.g., 80 nM) of this compound significantly upregulates fluid-phase endocytosis. nih.govbiorxiv.orgfrontiersin.org This effect is observable after short-duration treatments, such as one hour, indicating a mechanism that is independent of new gene expression. frontiersin.orgresearchgate.net

The enhancement of endocytic processes leads to a notable rearrangement of membrane trafficking within the cell. nih.govbiorxiv.org This results in the enhanced accumulation of internalized cargo within early endosomes, which become enlarged following treatment. nih.govbiorxiv.org This modulation of the endocytic pathway appears to be a broader characteristic of some antidepressants, but it is a distinct mechanistic action of this compound at the sub-cellular level. biorxiv.orgresearchgate.net The effect involves an enhancement of clathrin-mediated endocytosis and the broader endosomal system. researchgate.net

Protein-Ligand Interactions (e.g., Human Serum Albumin Binding)

The interaction between this compound and the primary transport protein in blood plasma, human serum albumin (HSA), has been characterized using spectroscopic and molecular modeling techniques. researchgate.netnih.gov These studies are crucial for understanding the pharmacokinetics and distribution of the compound.

This compound binds to HSA and quenches its intrinsic tryptophan fluorescence. researchgate.net The mechanism of this fluorescence quenching has been identified as static quenching. researchgate.net This indicates the formation of a stable, non-fluorescent ground-state complex between this compound and HSA, rather than a collisional (dynamic) interaction. researchgate.netresearchgate.net

Molecular docking studies have identified the primary binding site for this compound on HSA within subdomain IIA, also known as Sudlow's site I. researchgate.netnih.gov This hydrophobic pocket is the location of the lone tryptophan residue (Trp-214) in HSA, which is the principal contributor to the protein's intrinsic fluorescence. The binding of this compound in close proximity to Trp-214 alters its microenvironment, leading to the observed fluorescence quenching. researchgate.netnih.gov The binding constant (K) for this interaction suggests a stable but reversible complex is formed. researchgate.net

The forces driving the formation of the this compound-HSA complex have been determined by calculating thermodynamic parameters under simulated physiological conditions. researchgate.net The interaction is spontaneous, as indicated by a negative Gibbs free energy change (ΔG°). itmedicalteam.plnih.gov

Table 2: Thermodynamic Parameters for Ligand-HSA Interaction This table presents a representative set of thermodynamic parameters and their interpretation for the binding of a small molecule ligand, such as fluvoxamine, to Human Serum Albumin, driven primarily by hydrophobic forces.

Thermodynamic ParameterValueInterpretationReference
Gibbs Free Energy (ΔG°)NegativeThe binding process is spontaneous. nih.gov
Enthalpy (ΔH°)Negative or slightly positiveIndicates that hydrophobic forces are the main driving force for the binding interaction, often supplemented by van der Waals forces and hydrogen bonds. researchgate.netpensoft.net
Entropy (ΔS°)Positive

Advanced Analytical Characterization of Trans Fluvoxamine

Chromatographic Techniques

Chromatographic techniques are pivotal in the analysis of trans-fluvoxamine, enabling its separation, identification, and quantification in various matrices.

Gas Chromatography (GC) Applications

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound. mdpi.comresearchgate.net It has been used for the simultaneous determination of fluvoxamine (B1237835) along with other antidepressants in various samples. researchgate.netresearchgate.net

A capillary GC method with flame ionization detection (FID) has been developed for the simultaneous determination of fluoxetine, fluvoxamine, and clomipramine (B1669221) without the need for derivatization. researchgate.net This method utilized an HP-5 column and a specific oven temperature program to achieve separation. researchgate.net GC-MS has also been employed for the screening and determination of fluvoxamine and its metabolites in whole blood samples. mdpi.com In one fatal intoxication case, GC-MS was part of the toxicological screening that identified fluvoxamine among other drugs. nih.gov

Electrochemical Methods

Electrochemical methods offer a simple, rapid, and cost-effective alternative to chromatographic techniques for the determination of this compound. researchgate.net These methods are known for their high sensitivity and precision. nih.gov

Modified Electrode Development (e.g., Carbon Paste Electrodes with Nanoparticles)

The development of chemically modified electrodes has significantly enhanced the electrochemical detection of fluvoxamine. Bare glassy carbon electrodes (GCE) often show no electrochemical response for fluvoxamine. nih.govencyclopedia.pub However, modifying the electrode surface with various nanomaterials can dramatically improve the sensitivity and selectivity of the analysis. nih.gov

One approach involves the use of a GCE modified with multi-walled carbon nanotubes (MWCNTs) and mercury nanoparticles (HgNPs). researchgate.netnih.govencyclopedia.pub This doubly modified electrode (HgNPs/MWCNTs/GCE) exhibited a 2- to 3-fold higher cathodic peak current for fluvoxamine compared to electrodes modified with only MWCNTs or HgNPs. nih.govencyclopedia.pub This sensor provided a wide dynamic range and a low limit of detection. researchgate.net

Another effective sensor for fluvoxamine determination was developed using a carbon paste electrode modified with nickel nanoparticles. researchgate.netresearchgate.net The nickel nanoparticles were deposited on the electrode surface by electrodeposition from a micellar solution. researchgate.net This modified electrode demonstrated a good linear response for fluvoxamine. researchgate.net

A highly sensitive potentiometric sensor was fabricated based on a PVC-membrane containing an ion-association complex of fluvoxamine with reinecke salt, coated on a polyaniline-modified glassy carbon electrode. researchgate.net This sensor exhibited a Nernstian response over a wide concentration range with a very low detection limit. researchgate.net

Table 3: Characteristics of Modified Electrodes for this compound Detection

Electrode Modification Analyte Technique Linear Range Limit of Detection (LOD) Source(s)
Mercury Nanoparticles & Multi-Walled Carbon Nanotubes on Glassy Carbon Electrode (HgNPs/MWCNTs/GCE) Fluvoxamine Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) 0.020–1.750 µmol/L 0.01 µmol/L researchgate.net
Nickel Nanoparticles on Carbon Paste Electrode Fluvoxamine Not Specified 1.2 × 10⁻⁶–2 × 10⁻⁴ M Not Specified researchgate.netresearchgate.net

Voltammetric and Amperometric Techniques (Cyclic Voltammetry, Chronoamperometry)

Voltammetric and amperometric methods are powerful electrochemical techniques for studying the redox behavior of molecules like fluvoxamine. These methods provide insights into reaction mechanisms and can be adapted for quantitative analysis.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to probe the redox properties of an analyte in solution. mdpi.compineresearch.com In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. pineresearch.com This process can reveal information about the electrochemical reactions occurring at the electrode surface. For fluvoxamine, CV has been employed to study its electrocatalytic oxidation at the surface of modified electrodes. researchgate.net For instance, a carbon paste electrode modified with nickel nanoparticles has been used to investigate the oxidation of fluvoxamine. researchgate.net

Chronoamperometry is another electrochemical technique where a constant potential is applied to the electrode, and the resulting current is monitored over time. nih.gov This method is particularly useful for studying reaction kinetics and for quantitative analysis. High-speed chronoamperometry has been utilized in preclinical studies to measure the clearance of serotonin (B10506) (5-HT) in the brain, providing a way to assess the in vivo efficacy of serotonin reuptake inhibitors like fluvoxamine. nih.govcore.ac.ukmdpi.com In these experiments, fluvoxamine's ability to block 5-HT clearance is measured by observing changes in the chronoamperometric signal after its administration. nih.gov The technique has been instrumental in demonstrating that fluvoxamine does not interfere with the electrochemical signal of 5-HT itself, unlike some other SSRIs. nih.gov

Research has shown a linear relationship between the peak currents and the concentration of fluvoxamine, allowing for its quantification in pharmaceutical samples and biological fluids like human blood plasma. researchgate.net

Interactive Table: Voltammetric and Amperometric Analysis of Fluvoxamine

Technique Electrode Analyte Key Findings Reference
Cyclic Voltammetry Nickel Nanoparticle-Modified Carbon Paste Electrode Fluvoxamine Studied the electrocatalytic oxidation of fluvoxamine. researchgate.net
Chronoamperometry Carbon Fiber Electrode Serotonin (5-HT) Measured the inhibition of 5-HT clearance by fluvoxamine in vivo. nih.govcore.ac.uk
Chronocoulometry Nickel Nanoparticle-Modified Carbon Paste Electrode Fluvoxamine Investigated the electrocatalytic oxidation of fluvoxamine. researchgate.net

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they influence its stability, solubility, and bioavailability.

Computational studies, such as those using density functional theory (DFT), often complement experimental X-ray diffraction data. researchgate.net These calculations can help to understand the relative energies of different conformations, such as the trans and cis isomers of fluvoxamine, confirming that the trans structure is more stable. researchgate.netresearchgate.net

X-ray crystallography has provided the first-ever look at the crystal structure of uncomplexed fluvoxamine, specifically as a maleate (B1232345) salt (3FXM–H+⋅3maleate−). researchgate.netresearchgate.net This analysis revealed a layered structure stabilized by an extensive network of hydrogen bonds and other non-covalent interactions. researchgate.net

Furthermore, the complexation of fluvoxamine with other molecules, such as cyclodextrins, has been investigated to improve its physicochemical properties. researchgate.netresearchgate.net Single-crystal X-ray diffraction of a β-cyclodextrin-fluvoxamine complex (2β-CD⋅2FXM–H+⋅maleate2−⋅23.2H2O) has provided insights into the host-guest interactions. researchgate.net These studies are vital for understanding how encapsulation can alter the properties of the drug. researchgate.net

Interactive Table: Crystallographic Data for Fluvoxamine Forms

Form Chemical Formula Crystal System Space Group Key Interactions Reference
Uncomplexed 3FXM–H+⋅3maleate− Not Specified Not Specified Hydrogen bonding, π⋅⋅⋅π, CF⋅⋅⋅π, and F⋅⋅F interactions researchgate.netresearchgate.net
Complexed 2β-CD⋅2FXM–H+⋅maleate2−⋅23.2H2O Not Specified Not Specified Host-guest interactions within the β-cyclodextrin dimer researchgate.net

Green Chemistry Principles in Analytical Method Development

In recent years, there has been a significant push to incorporate green chemistry principles into the development of analytical methods to minimize environmental impact. This involves using less hazardous solvents, reducing waste, and improving energy efficiency.

For the analysis of fluvoxamine, several "green" analytical methods have been developed. These include spectrofluorimetric and spectrophotometric methods that utilize environmentally benign solvents while maintaining high sensitivity and precision. jopir.injopir.inresearchgate.netrsc.org For example, a spectrofluorimetric method has been established that relies on the formation of an association complex between fluvoxamine and erythrosine B in an acetate (B1210297) buffer solution, using water as the primary solvent. rsc.org

These green methods have been validated according to international guidelines and have shown excellent linearity, precision, and accuracy, making them suitable for routine quality control of fluvoxamine in pharmaceutical formulations. jopir.injopir.inresearchgate.net The development of such methods demonstrates a commitment to sustainable practices within the pharmaceutical industry.

Theoretical and Computational Studies on Trans Fluvoxamine

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311+G** basis set, have been instrumental in characterizing trans-fluvoxamine. researchgate.net These studies confirm that the trans structure is more stable than the cis form, albeit with a small energy difference. researchgate.net

Calculations have demonstrated that the trans isomer of fluvoxamine (B1237835) possesses superior Non-Linear Optical (NLO) properties compared to the cis isomer. researchgate.netresearchgate.net This suggests a greater potential for applications in materials science where NLO characteristics are desirable.

The chemical hardness of the trans structure of fluvoxamine is calculated to be lower than that of the cis structure. researchgate.netresearchgate.net In computational chemistry, lower chemical hardness implies higher reactivity. Consequently, these findings indicate that this compound exhibits greater reactivity and a higher capacity for charge transfer compared to cis-fluvoxamine. researchgate.netresearchgate.net

Table 1: Comparative Quantum Chemical Properties of Fluvoxamine Isomers

Property This compound Cis-Fluvoxamine Reference
Relative Stability More Stable Less Stable researchgate.net
Non-Linear Optical (NLO) Properties Higher Lower researchgate.netresearchgate.net
Chemical Hardness Lower Higher researchgate.netresearchgate.net

| Reactivity & Charge Transfer | Higher | Lower | researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable for predicting molecular reactivity. For this compound, MEP maps have been generated to illustrate the charge distribution and identify reactive sites. researchgate.net The maps highlight specific regions within the molecule that are susceptible to electrophilic and nucleophilic attack, providing a visual representation of its reactive behavior. researchgate.netresearchgate.net

Theoretical calculations have been performed to determine the thermodynamic parameters of this compound. A key finding from these studies is that the calculated thermodynamic parameters, such as heat capacity and entropy, demonstrate a positive correlation with temperature. researchgate.netresearchgate.netresearchgate.net As the temperature is enhanced, these thermodynamic values increase. researchgate.net

Vibrational frequency analysis for both the trans and cis isomers of fluvoxamine shows that the two structures have largely comparable modes of vibration. researchgate.netresearchgate.netresearchgate.net However, the calculated vibrational frequencies for the trans conformation of fluvoxamine are in better agreement with experimental data, lending further support to the accuracy of the computational model for this isomer. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling techniques have been used to explore the dynamic processes involving this compound. One such area of study is the isomerization process between the trans ((E)-isomer) and cis ((Z)-isomer) forms.

Using DFT, the transition state for this isomerization has been determined. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations, which map the reaction pathway from reactant to product, were performed to understand the conversion mechanism. researchgate.net These simulations, utilizing the UB3LYP/6-311++G(d,p) method with a polarizable continuum model to simulate an aqueous environment, estimated the activation energy for the isomerization from the trans-isomer to the cis-isomer to be 55 kcal/mol. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound ((E)-Fluvoxamine)

Density Functional Theory (DFT) for Conformational Analysis and Energetic Stability

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in elucidating the conformational properties and energetic stability of fluvoxamine isomers. DFT calculations have shown that the pharmacologically active (E)-isomer, also known as this compound, is more stable than the (Z)-isomer (cis-fluvoxamine). researchgate.net The energy difference between the two isomers is approximately 2 kcal/mol. researchgate.net This marginal stability of the trans-isomer is a key factor in its therapeutic action.

The E/Z isomerization energy has been calculated to be a substantial 55 kcal/mol, indicating a high energy barrier for the conversion between the two forms. researchgate.net This suggests that the trans-conformation is relatively locked and does not readily convert to the cis-form under physiological conditions. researchgate.net

Conformational analysis of this compound has highlighted the flexibility of its two long side-chain arms connected to the aromatic B-ring. researchgate.net This structural adaptability is believed to be important for its pharmacological functions. researchgate.net The transition state between the (E)- and (Z)-isomers has been determined using DFT, and the intrinsic reaction coordinates (IRCs) for the isomerization process have been calculated. researchgate.net These computational approaches are crucial for understanding the dynamic behavior of the molecule and its potential for structural changes in different environments. researchgate.net

Molecular Docking Studies

Prediction of Ligand-Receptor Binding Sites and Interactions (e.g., SERT, σ1R, HSA)

Molecular docking simulations have been a important tool in predicting and analyzing the binding of this compound to its primary biological targets, including the serotonin (B10506) transporter (SERT), the sigma-1 receptor (σ1R), and human serum albumin (HSA).

Serotonin Transporter (SERT): Docking studies have revealed that fluvoxamine binds within the central substrate-binding site of SERT, effectively blocking the reuptake of serotonin. biorxiv.orgacs.org These simulations, often corroborated by X-ray crystallography and cryo-EM structures, show that fluvoxamine stabilizes the outward-open conformation of the transporter. biorxiv.orgresearchgate.net The binding site is comprised of two subsites, A and B. biorxiv.org The amine group of fluvoxamine occupies subsite A, where it forms crucial interactions with amino acid residues such as Asp98 and Tyr95. biorxiv.org In subsite B, the halogen atom of fluvoxamine is in close proximity to Ser439, and aromatic interactions are formed with Tyr176. biorxiv.org The side chain of Ile172 also plays a role in accommodating the drug within the binding pocket. biorxiv.org These interactions collectively contribute to the high-affinity binding of fluvoxamine to SERT. biorxiv.org

Sigma-1 Receptor (σ1R): Fluvoxamine exhibits a high affinity for the sigma-1 receptor (σ1R), an intracellular chaperone protein. researchgate.netnih.gov Molecular docking simulations have been employed to understand this interaction, revealing favorable binding affinities. researchgate.net The binding of fluvoxamine to σ1R is thought to contribute to some of its pharmacological effects beyond serotonin reuptake inhibition. researchgate.netnih.gov Docking studies of related ligands suggest that key interactions within the σ1R binding site involve electrostatic interactions between the ligand's charged nitrogen atom and the carboxylate side chain of Glu172, as well as hydrophobic interactions with surrounding residues. frontiersin.org

Human Serum Albumin (HSA): As the primary carrier protein in the blood, the interaction of fluvoxamine with Human Serum Albumin (HSA) is critical for its pharmacokinetic profile. researchgate.netnih.gov Molecular docking studies have successfully predicted that fluvoxamine binds to Sudlow's site I, located in sub-domain IIA of HSA. researchgate.netnih.gov This binding is primarily driven by hydrophobic forces. researchgate.netnih.gov Key amino acid residues involved in the interaction include Trp-214, Arg-218, and Asp-451. researchgate.net The insertion of fluvoxamine into this binding pocket leads to a slight conformational change in HSA. researchgate.netnih.gov

Calculation of Binding Energies and Forces

Computational methods are also used to quantify the strength of the interaction between this compound and its binding partners.

Serotonin Transporter (SERT): While specific binding energy values from computational studies for the fluvoxamine-SERT interaction are not always explicitly reported in introductory literature, the high affinity is a result of the sum of various interactions, including hydrogen bonds and aromatic stacking, as predicted by docking poses. biorxiv.org The scoring functions used in docking programs provide an estimation of the binding affinity, which helps in ranking potential drug candidates. acs.org

Sigma-1 Receptor (σ1R): Molecular docking simulations have indicated a favorable binding affinity of fluvoxamine for the σ1R. researchgate.net For instance, one study reported a high affinity with a Ki value of 36 nM. researchgate.net These computational predictions are consistent with experimental binding assays. researchgate.net

Human Serum Albumin (HSA): For the interaction with HSA, molecular docking studies have calculated the binding energy. researchgate.netnih.gov One study reported a binding constant (K) and the number of binding sites (n) at different temperatures. researchgate.netnih.gov The thermodynamic parameters (ΔH, ΔS, and ΔG) were also calculated, which indicated that the binding process is spontaneous and predominantly driven by hydrophobic interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological effect. jocpr.comnih.gov

Identification of Molecular Descriptors for Activity Prediction

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For predicting the activity of compounds like this compound, a wide range of descriptors can be calculated. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area. researchgate.net

Electronic descriptors: Partial charges on atoms, dipole moment, and energies of molecular orbitals (HOMO and LUMO). mdpi.com

3D descriptors: Descriptors derived from the three-dimensional conformation of the molecule, such as van der Waals surface area and volume. farmaciajournal.com

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. nih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are often employed to identify the descriptors that have the most significant correlation with the biological activity being studied. nih.govbiointerfaceresearch.com

Development of Predictive Models

Once the relevant molecular descriptors are identified, a predictive QSAR model can be developed. This involves using statistical methods to create an equation that relates the values of the descriptors to the biological activity. biointerfaceresearch.com Common methods for model development include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. biointerfaceresearch.com

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. arxiv.org

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) can be used to build more complex, non-linear models. mdpi.com

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. jocpr.com This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's ability to predict the activity of new compounds). mdpi.com A well-validated QSAR model can then be used to screen virtual libraries of compounds to identify new molecules with desired activities, thereby accelerating the drug discovery process. jocpr.com

Molecular Dynamics Simulations for Conformational Changes and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comelifesciences.org This technique provides critical insights into the structural, dynamical, and thermodynamical properties of biomolecular systems, such as a protein immersed in its physiological aqueous environment. mdpi.com For a compound like this compound, MD simulations are instrumental in understanding its interaction with protein targets, assessing the stability of the resulting complex, and observing conformational changes that may occur upon binding. mdpi.comnih.gov

In a notable study, MD simulations were employed to investigate the interaction between fluvoxamine and potential protein targets of the SARS-CoV-2 virus. nih.gov The simulations were used to confirm the stability and calculate the binding free energies of fluvoxamine when complexed with various viral proteins. nih.gov The results demonstrated that complexes such as NSP14 N7-MTase-fluvoxamine, Mpro-fluvoxamine, and PLpro-fluvoxamine are stable. nih.gov The binding free energy, calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), quantifies the strength of the interaction. A more negative value indicates a stronger and more favorable binding. nih.govmdpi.com

These simulations also identify "hotspot" residues—specific amino acids within the protein's binding site that are crucial for the interaction with the ligand. nih.gov For instance, in the study involving SARS-CoV-2 proteins, specific residues like Glu166 and His41 in Mpro were identified as key to the interaction with fluvoxamine. nih.gov This level of detail is vital for understanding the molecular basis of the drug's action and can guide the development of new, more potent compounds. nih.gov

Table 1: Binding Free Energies of Fluvoxamine with SARS-CoV-2 Protein Targets This table presents data from a molecular dynamics study, showing the calculated binding free energies for fluvoxamine in complex with different viral proteins. Lower (more negative) energy values indicate a more stable binding interaction.

Protein TargetBinding Free Energy (kJ/mol)
Nonstructural protein 14 (NSP14)-105.1 nih.gov
Main protease (Mpro)-82.7 nih.gov
Papain-like protease (PLpro)-38.5 nih.gov

Homology Modeling of Transporter Proteins

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein from its amino acid sequence. researchgate.net This method is particularly valuable for proteins where experimental structures from methods like X-ray crystallography or NMR are not available. nih.govresearchgate.net This is often the case for membrane transporter proteins, which are notoriously difficult to crystallize. nih.govresearchgate.net Since many therapeutic drugs, including antidepressants like fluvoxamine, target these transporters, having a structural model is crucial for drug discovery and understanding their mechanism of action. nih.govacs.org

The process of homology modeling relies on the principle that proteins with similar sequences will have similar 3D structures. researchgate.net It involves several key steps:

Template Selection: Identifying one or more experimentally determined protein structures (templates) that have a sufficiently high sequence similarity to the target protein. researchgate.net

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence(s) of the template(s). The accuracy of this step is critical for the quality of the final model. nih.gov

Model Generation: Building the 3D model of the target protein based on the alignment with the template structure. nih.gov

Model Validation: Assessing the quality and accuracy of the generated model using various computational tools and metrics. nih.gov

For this compound, a primary target is the serotonin transporter (SERT). acs.org Due to the lack of a complete experimental structure for human SERT in all its conformational states, homology modeling has been widely applied. acs.orgoup.com Researchers have built models of SERT, often based on the structure of a related bacterial transporter, LeuT, which shares a similar fold. acs.org These models represent different states of the transporter, such as the outward-open conformation, which is accessible to molecules outside the cell. acs.org

These SERT homology models are then used in structure-based virtual screening and docking studies. nih.govacs.org In these studies, large libraries of compounds can be computationally docked into the binding site of the SERT model to predict their binding affinity and pose. acs.org This approach allows for the identification of novel compounds that could potentially interact with the transporter and helps to understand how known drugs like fluvoxamine bind to their target. researchgate.netacs.org For example, a homology model of SERT was used to screen over three million compounds, leading to the identification of new active molecules. acs.org

Metabolic Pathways of Trans Fluvoxamine Enzymatic and in Vitro Focus

Identification of Key Metabolic Enzymes and Isoforms (In Vitro Studies)

In vitro investigations have identified the Cytochrome P450 (CYP) enzyme superfamily as the principal catalyst in the initial stages of fluvoxamine (B1237835) metabolism, with subsequent oxidation carried out by other enzymes like alcohol dehydrogenase. nih.govncats.io

Role of Cytochrome P450 (CYP) Enzymes

The CYP system is central to fluvoxamine's biotransformation. While several isoforms interact with fluvoxamine, CYP2D6 and CYP1A2 play the most significant roles in its metabolic clearance. taylorandfrancis.com

The primary metabolic pathway for fluvoxamine is a two-step oxidation process that begins with oxidative demethylation of the methoxy (B1213986) group. pharmgkb.orgresearchgate.net In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have conclusively identified CYP2D6 as the predominant enzyme responsible for this first step, converting fluvoxamine into its alcohol intermediate, fluvoxamino alcohol. researchgate.netnih.govtandfonline.com Research indicates that CYP2D6 is likely the only CYP enzyme that performs this specific reaction to a significant extent. pharmgkb.org

The kinetics of this metabolic step have been characterized in human liver microsomes, with mean Km and Vmax values reported as 76.3 µM and 37.5 pmol/min/mg protein, respectively. researchgate.netnih.govtandfonline.com The critical role of CYP2D6 is further substantiated by inhibition studies. Quinidine, a specific inhibitor of CYP2D6, was shown to significantly inhibit the formation of fluvoxamino alcohol with a Ki value of 2.2 µM, whereas inhibitors of other CYP enzymes had no such effect. researchgate.netnih.govtandfonline.com This evidence underscores that CYP2D6 is the main catalyst for the major metabolic pathway of fluvoxamine. researchgate.net

In Vitro Kinetic and Inhibition Data for Fluvoxamine Metabolism

Metabolic StepEnzymeParameterValueSource
Fluvoxamine → Fluvoxamino AlcoholCYP2D6Km (in human liver microsomes)76.3 µM researchgate.netnih.govtandfonline.com
Fluvoxamine → Fluvoxamino AlcoholCYP2D6Vmax (in human liver microsomes)37.5 pmol/min/mg protein researchgate.netnih.govtandfonline.com
Inhibition of Fluvoxamino Alcohol FormationCYP2D6Ki (with Quinidine)2.2 µM researchgate.netnih.govtandfonline.com
Inhibition of Fluvoxamine Acid FormationAlcohol DehydrogenaseInhibitor4-methylpyrazole nih.govtandfonline.com

While CYP2D6 governs the primary oxidative demethylation pathway, CYP1A2 is involved in other, less dominant metabolic routes. researchgate.net CYP1A2 contributes to the metabolism of fluvoxamine through processes like oxidative deamination. researchgate.nettaylorandfrancis.com This pathway is estimated to produce approximately 20% to 40% of the urinary metabolites of fluvoxamine. pharmgkb.orgtaylorandfrancis.com One of the products of this pathway is fluvoxethanol. fda.gov Evidence for CYP1A2's involvement also comes from observations that smoking, a known inducer of CYP1A2, can increase the clearance of fluvoxamine. pharmgkb.orgpsychiatrist.com

Other CYP isoenzymes, including CYP2C19, CYP2C9, and CYP3A4, have a minor role in the direct metabolism of fluvoxamine. wikipedia.org However, fluvoxamine itself is a known inhibitor of these enzymes, particularly CYP1A2 and CYP2C19, which can lead to significant drug-drug interactions. droracle.aijneuropsychiatry.org In vitro studies have shown that fluvoxamine can inhibit the metabolism of clozapine (B1669256), a reaction catalyzed by multiple enzymes including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. jpn.ca While their direct contribution to fluvoxamine clearance is not primary, their interaction with fluvoxamine is a key characteristic of its pharmacological profile. jneuropsychiatry.orgjpn.ca

Involvement of Alcohol Dehydrogenase in Secondary Oxidations

Following the initial CYP2D6-mediated conversion of fluvoxamine to fluvoxamino alcohol, a second oxidation step occurs. researchgate.netncats.io This secondary oxidation converts fluvoxamino alcohol into the corresponding carboxylic acid, fluvoxamine acid. nih.govncats.io In vitro studies using human liver cytosol have identified alcohol dehydrogenase as the enzyme responsible for this reaction. researchgate.netnih.gov The involvement of alcohol dehydrogenase is confirmed by experiments showing that its inhibitor, 4-methylpyrazole, potently blocks the formation of fluvoxamine acid from fluvoxamino alcohol. nih.govtandfonline.com

Characterization of Major Metabolites (e.g., Fluvoxamine Acid, Fluvoxamino Alcohol)

Extensive metabolism results in at least eleven identified metabolites in human urine. pharmgkb.orgnih.gov The two most central metabolites in the primary pathway are fluvoxamino alcohol and fluvoxamine acid. tandfonline.com

Fluvoxamino Alcohol: Also known as desmethylfluvoxamine, this is the intermediate alcohol metabolite formed by the CYP2D6-mediated oxidative demethylation of the parent compound. researchgate.netfrontiersin.org It serves as the direct precursor to the final major metabolite, fluvoxamine acid. ncats.iotandfonline.com

Fluvoxamine Acid: This is the major, pharmacologically inactive end-product of the primary metabolic pathway. pharmgkb.orgncats.io It is formed via the oxidation of fluvoxamino alcohol by alcohol dehydrogenase. researchgate.netnih.gov Fluvoxamine acid, together with its N-acetylated analog, constitutes approximately 60% of the urinary excretion products derived from fluvoxamine. drugbank.com

Another identified metabolite, fluvoxethanol , is formed through a separate pathway involving oxidative deamination and accounts for about 10% of metabolites. fda.gov None of the identified major metabolites possess significant pharmacological activity. pharmgkb.orgnih.gov

Trans-fluvoxamine undergoes extensive metabolism primarily in the liver, with less than 4% of the parent drug being excreted unchanged in the urine. pharmgkb.org In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have been instrumental in delineating the metabolic transformations of this compound.

The principal metabolic route is a two-step oxidation process. nih.gov The initial and rate-limiting step is the oxidative demethylation of the methoxy group, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP2D6. pharmgkb.orgnih.gov This enzymatic action converts this compound into an intermediate alcohol, fluvoxamino alcohol. nih.gov Subsequently, alcohol dehydrogenase, present in the liver cytosol, oxidizes this intermediate to form the major metabolite, fluvoxamine acid. pharmgkb.orgnih.gov In vitro experiments have confirmed that quinidine, a specific inhibitor of CYP2D6, significantly blocks the formation of fluvoxamino alcohol, whereas inhibitors of other CYP enzymes show no such effect. nih.gov

A secondary metabolic pathway, accounting for approximately 20-40% of urinary metabolites, involves the substitution or removal of the amino group, a process mediated by CYP1A2. pharmgkb.org

Structural Elucidation of Metabolites

Through extensive research, eleven metabolites of fluvoxamine have been identified in urine, with nine being structurally documented. pharmgkb.org The primary metabolite, fluvoxamine acid (also referred to as m1), constitutes about 30-60% of the total urinary metabolites. pharmgkb.org This major metabolite, along with its N-acetylated analog, accounts for roughly 60% of the excretion products found in urine. drugbank.com Another documented metabolite is n-acetyl fluvoxamine acid (m4), which results from the modification of both side chains of the parent molecule. pharmgkb.org Importantly, none of the major metabolites of this compound have demonstrated pharmacological activity. pharmgkb.orgnih.gov

Metabolite Name Formation Pathway Key Enzymes Percentage of Urinary Metabolites Pharmacological Activity
Fluvoxamine AcidTwo-step oxidation via fluvoxamino alcohol intermediate. pharmgkb.orgnih.govCYP2D6, Alcohol Dehydrogenase. pharmgkb.orgnih.gov30-60%. pharmgkb.orgInactive. pharmgkb.orgnih.gov
N-acetylated Fluvoxamine AcidN-acetylation of fluvoxamine acid. drugbank.comNot specifiedAccounts for part of the ~60% with fluvoxamine acid. drugbank.comInactive.
M3 MetaboliteRemoval of the amino branch. pharmgkb.orgCYP1A2. pharmgkb.orgNot specifiedInactive.
N-acetyl Fluvoxamine Acid (m4)Modification of both side chains. pharmgkb.orgNot specifiedNot specifiedInactive.

Enzyme Inhibition Profiles of this compound (In Vitro)

This compound is recognized not only as a substrate for metabolic enzymes but also as a significant inhibitor of several key cytochrome P450 isoforms. Its inhibitory potential has been extensively characterized through in vitro studies using human liver microsomes. These studies reveal a nonselective but varied pattern of inhibition across different CYP enzymes. uspharmacist.com

Potent Inhibition of CYP1A2 and CYP2C19

In vitro research consistently demonstrates that this compound is a potent inhibitor of both CYP1A2 and CYP2C19. uspharmacist.comnih.gov The inhibition of CYP1A2 is particularly strong, with reported inhibition constant (Ki) values as low as 0.041 µM. nih.gov Other studies have reported Ki values in the range of 0.08-0.28 µM for the inhibition of caffeine (B1668208) metabolism (a CYP1A2-mediated process) and 0.02 µM for the inhibition of melatonin (B1676174) metabolism. nih.govresearchgate.net This potent inhibition underscores its potential to affect the metabolism of other drugs that are substrates for CYP1A2. helsinki.fienghusen.dk

Similarly, this compound exhibits high-affinity inhibition of CYP2C19. nih.govnih.gov In vitro studies have determined Ki values of 0.087 µM for its inhibition of clozapine N-demethylation and 0.69 µM for its inhibition of proguanil (B194036) oxidation, both processes catalyzed by CYP2C19. nih.govnih.gov This makes it one of the more potent inhibitors of this enzyme among selective serotonin (B10506) reuptake inhibitors. uspharmacist.com

Moderate Inhibition of CYP2C9 and CYP3A4

The inhibitory effects of this compound on CYP2C9 and CYP3A4 are considered moderate in comparison to its effects on CYP1A2 and CYP2C19. uspharmacist.com For CYP2C9, in vitro studies have reported a Ki value of 2.2 µM. nih.gov While this indicates a lesser affinity than for CYP1A2 or CYP2C19, it still represents a moderate level of inhibition. uspharmacist.comresearchgate.netcore.ac.uk

Inhibition of CYP3A4 by this compound is the weakest among these four enzymes. nih.gov The reported Ki value for CYP3A4 is 24 µM, which is significantly higher than for the other enzymes, classifying it as a moderate to weak inhibitor of this isoform. uspharmacist.comnih.gov

Enzyme Inhibition Profile In Vitro Ki Value (µM) Reference Substrate/Process
CYP1A2 Potent0.041 nih.govClozapine N-demethylation nih.gov
0.08 - 0.28 nih.govCaffeine metabolism nih.gov
0.02 researchgate.netMelatonin metabolism researchgate.net
CYP2C19 Potent0.087 nih.govClozapine N-demethylation nih.gov
0.69 nih.govProguanil oxidation (cycloguanil formation) nih.gov
CYP2C9 Moderate2.2 nih.govClozapine N-demethylation nih.gov
CYP3A4 Moderate24 nih.govClozapine N-demethylation nih.gov

Stereochemistry and Geometric Isomerism of Trans Fluvoxamine in Advanced Research

Isomeric Purity and Control in Synthetic Processes

Achieving a high degree of isomeric purity is a critical objective in the synthesis of fluvoxamine (B1237835), as the clinically effective form is the trans (E)-isomer. nih.govresearchgate.net Pharmaceutical synthesis processes are therefore designed to maximize the yield of this desired isomer while minimizing the formation of the inactive cis (Z)-isomer.

Research and patent literature describe synthetic routes that can produce fluvoxamine with a high isomeric ratio. For instance, one patented process reports achieving a high purity of 98% syn (E-isomer) and 2% anti (Z-isomer). epo.org The control of reaction conditions during the oximation step—the formation of the C=N double bond—is crucial. By carefully maintaining the reaction temperature at 45-50°C, the formation of the oxime can be controlled to yield a ratio of 95% syn isomer to 5% anti isomer. epo.org This demonstrates that thermal control is a key parameter in directing the stereochemical outcome of the synthesis.

Comparative Analysis of Trans- and Cis-Fluvoxamine

The geometric differences between trans- and cis-fluvoxamine lead to significant variations in their physical, chemical, and biological properties. These differences have been explored through computational modeling and experimental studies.

Relative Energetic Stability and Conformational Preferences

Quantum chemical calculations using density functional theory (DFT) have been employed to determine the relative stabilities of the fluvoxamine isomers. researchgate.netresearchgate.net These studies consistently show that the trans-(E)-isomer is energetically more stable than the cis-(Z)-isomer. researchgate.net The energy difference, while small, is significant in determining the favored conformation.

PhaseEnergy Difference (kcal/mol)
Gas Phase2.40
Water Phase1.80

This table presents the calculated energetic advantage of the trans-isomer over the cis-isomer in different phases, based on DFT calculations. researchgate.net

The higher stability of the trans-isomer is a key factor in its prevalence in synthetic products and its biological activity. The activation energy required for the isomerization from the more stable trans form to the cis form has been estimated to be 55 kcal/mol, indicating a significant energy barrier to spontaneous conversion under normal conditions. researchgate.netresearchgate.net

Differences in Quantum Chemical Properties and Reactivity

The distinct spatial arrangement of atoms in trans- and cis-fluvoxamine directly influences their quantum chemical properties and, consequently, their reactivity. Theoretical calculations have revealed that the trans structure possesses more favorable quantum chemical properties that align with its role as a pharmaceutical agent. researchgate.net

TDDFT (Time-Dependent Density Functional Theory) calculations indicate that the trans structure of fluvoxamine has superior absorption properties compared to its cis counterpart. researchgate.net Furthermore, analysis of nonlinear optical (NLO) properties confirms that these are higher for the trans structure. A key indicator of reactivity, chemical hardness, was found to be lower for the trans structure, which suggests that the reactivity and charge transfer capabilities of trans-fluvoxamine are greater than those of cis-fluvoxamine. researchgate.net Molecular Electrostatic Potential (MEP) maps of both isomers have identified possible regions for electrophilic and nucleophilic reactivity. researchgate.net

PropertyThis compoundCis-Fluvoxamine
Relative StabilityMore StableLess Stable
Absorption PropertiesBetterPoorer
Chemical HardnessLowerHigher
Reactivity/Charge TransferHigherLower

This interactive table summarizes the key differences in quantum chemical properties between the two isomers. researchgate.net

Impact of Isomerism on Molecular Interactions (e.g., Protein Binding)

The most critical difference between the two isomers lies in their pharmacological activity. The therapeutic effect of fluvoxamine as a selective serotonin (B10506) reuptake inhibitor (SSRI) is attributed exclusively to the trans-isomer. researchgate.netnih.gov The cis-isomer is considered pharmacologically inactive. researchgate.netresearchgate.net

This disparity in activity is a direct result of their different three-dimensional structures, which dictates how they interact with the serotonin transporter (SERT) protein. nih.gov The specific geometry of the trans-isomer allows for effective binding to the transporter, inhibiting the reuptake of serotonin. nih.govdrugbank.com In contrast, the cis-isomer, due to its different spatial arrangement, loses this capacity to inhibit serotonin uptake. nih.gov This finding underscores the high degree of stereoselectivity in the interaction between fluvoxamine and its biological target. Studies have shown that upon exposure to UVB irradiation, the clinically effective this compound can convert to the inactive cis-isomer, which has a reduced activity on the 5-hydroxytryptamine transporter. nih.gov

Advanced Methods for Isomeric Separation and Characterization

The need to ensure the isomeric purity of fluvoxamine necessitates the use of advanced analytical techniques capable of separating and quantifying the E and Z isomers.

Chromatographic Separation of E/Z Isomers

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of fluvoxamine isomers. capes.gov.brwindows.net Various methods have been developed that achieve effective resolution between the trans and cis forms.

One established HPLC-UV method utilizes a reversed-phase C8 column. capes.gov.brresearchgate.net This method successfully separates the geometric isomers, allowing for their simultaneous determination. Another application note details a method compliant with the USP monograph for Fluvoxamine Maleate (B1232345), which also uses a C8 column (specifically, a Luna 5 µm C8(2)) and achieves a resolution of no less than 3.0 between the Z-isomer and fluvoxamine, a critical requirement for system suitability. windows.net These chromatographic methods are essential for quality control in pharmaceutical manufacturing, ensuring that the final product contains the correct isomer in the specified purity.

ParameterMethod 1Method 2 (USP Monograph)
ColumnReversed-phase C8 (150 mm x 4.6 mm, 5 µm)Luna™ 5 µm C8(2) (250 x 4.6 mm)
Mobile PhaseAcetonitrile (B52724) (30%) and 10.5 mM, pH 3.5 phosphate (B84403) buffer with 0.12% triethylamine (70%)Acetonitrile/Solution A (38:62, v/v)
Flow Rate1.2 mL/min1.7 mL/min
DetectionUV at 245 nmUV at 234 nm
TemperatureNot Specified40 °C

This interactive table compares the parameters of two different HPLC methods developed for the separation of fluvoxamine E/Z isomers. capes.gov.brwindows.netresearchgate.net

Spectroscopic Differentiation of Isomers

The geometric isomers of fluvoxamine, the biologically active trans-(E) isomer and the less active cis-(Z) isomer, can be differentiated using various spectroscopic techniques. Advanced analytical methods provide distinct fingerprints for each isomer, allowing for their identification and quantification in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for distinguishing between the trans- and cis-isomers of fluvoxamine. The spatial arrangement of the atoms in each isomer results in a different chemical environment for the protons, leading to variations in their chemical shifts. The protons in proximity to the oxime bond are particularly useful for differentiation.

Specifically, the chemical shifts of the protons on the carbon atom adjacent to the oxime's nitrogen (C-2) are distinct for each isomer. In the trans-(E) isomer, this proton resonance is observed at a different chemical shift compared to the corresponding proton in the cis-(Z) isomer. This difference allows for the unambiguous identification and quantification of each isomer in a mixture.

IsomerProton ResonanceChemical Shift (ppm) in Methanol-d4
This compound (E-isomer)C-2 Proton2.90
Cis-Fluvoxamine (Z-isomer)C-2 Proton2.62

Mass spectrometry (MS) is another technique employed in the structural elucidation of fluvoxamine isomers. While both isomers have the same molecular weight and will exhibit the same molecular ion peak, their fragmentation patterns upon ionization can differ. The way the molecule breaks apart can be influenced by the initial geometry of the isomer. However, detailed comparative studies on the distinct fragmentation pathways of the trans- and cis-isomers are not extensively reported in readily available literature. The technique is often used in conjunction with a separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze the isomers. The primary utility of mass spectrometry in this context has been the confirmation of the identity of the cis-isomer after its separation from the trans-isomer.

Significance of Geometric Isomerism in Structure-Activity Relationship (SAR) Studies (Non-Clinical)

The geometric isomerism of fluvoxamine is of paramount significance in its structure-activity relationship (SAR) studies, as it directly impacts the molecule's pharmacological activity. Non-clinical research has established that the biological activity of fluvoxamine resides almost exclusively in the trans-(E) isomer. nih.gov The cis-(Z) isomer, on the other hand, has been shown to have a lost capacity to inhibit serotonin uptake. nih.gov

This stark difference in activity highlights the critical role of the molecule's three-dimensional structure in its interaction with its biological target, the serotonin transporter (SERT). The specific geometry of the trans-isomer allows for optimal binding to the transporter, leading to the inhibition of serotonin reuptake. The different spatial arrangement of the substituents around the C=N double bond in the cis-isomer likely results in a conformation that does not fit as effectively into the binding site of the SERT, thereby significantly reducing its inhibitory activity.

The pharmacologically active this compound binds to the human serotonin transporter with a high affinity. This interaction is crucial for its mechanism of action. In contrast, the cis-isomer's reduced activity suggests a much lower affinity for the same transporter.

IsomerTargetBinding Affinity (Ki)Serotonin Reuptake Inhibition Activity
This compound (E-isomer)Human Serotonin Transporter (SERT)1.6 nmol/lActive
Cis-Fluvoxamine (Z-isomer)Human Serotonin Transporter (SERT)Not reported/Significantly lowerInactive/Reduced Capacity

The study of these geometric isomers is a classic example of how subtle changes in molecular geometry can have profound effects on pharmacological activity. The inactivity of the cis-isomer makes it a useful tool in research as an inactive control to study the specific effects of the active trans-isomer. The distinct pharmacological profiles of the trans- and cis-isomers underscore the importance of stereochemical considerations in drug design and development.

Future Directions in Trans Fluvoxamine Research

Development of Novel Synthetic Approaches for Analogues

The core structure of trans-fluvoxamine presents a versatile scaffold for chemical modification, enabling the synthesis of diverse analogues with potentially enhanced therapeutic properties or novel activities. Future research is increasingly focused on innovative synthetic strategies to create these new chemical entities.

A key area of development involves the modification of the phenyl ring. Researchers have designed and synthesized a series of fluvoxamine (B1237835) analogues by introducing various halogen atoms (fluorine, chlorine, bromine, and iodine) at different positions on the phenyl ring. researchgate.netnih.gov This approach aims to explore the role of halogen bonding in the interaction with the serotonin (B10506) transporter (SERT). researchgate.netnih.gov Another strategy involves the synthesis of derivatives by modifying the oxime ether side chain. For instance, N-(2-Succinyl) fluvoxamine has been synthesized by reacting fluvoxamine with succinic anhydride, creating a derivative with altered physicochemical properties. ontosight.ai

Radiolabeling represents another important synthetic direction, primarily for use in molecular imaging studies like Positron Emission Tomography (PET). A two-step radiosynthesis has been developed for [O-methyl-11C]fluvoxamine. nih.gov This process involves the O-methylation of an amino-protected desmethyl precursor using [11C]methyl iodide, followed by deprotection. nih.gov The precursor for this synthesis was prepared in a three-step process starting from fluvoxamine maleate (B1232345). nih.gov

Furthermore, novel thio- and sulfinylacetamide analogues have been synthesized to probe structural requirements for binding to monoamine transporters. acs.org These synthetic routes include coupling substituted diphenylmethanol (B121723) with thioglycolic acid, followed by esterification and further reactions to yield the final amide analogues. acs.org Patents also describe various processes for the preparation of fluvoxamine maleate, sometimes focusing on improving purity and yield by optimizing reaction conditions, solvents, and purification methods like recrystallization. google.comgoogle.com One patented method starts from p-trifluoromethylbenzoic acid to produce a key intermediate, 5-methoxy-1-(4-trifluoromethylphenyl) pentanone, which is then converted to fluvoxamine, reportedly achieving a high yield and avoiding the use of certain catalysts. google.com

Table 1: Synthetic Approaches for this compound Analogues

Analogue Type Synthetic Strategy Key Reagents/Steps Purpose/Application Reference
Halogenated Analogues Substitution on the phenyl ring Fluorine, chlorine, bromine, iodine atoms To study the role of halogen atoms in binding to SERT and design more active compounds. researchgate.net, nih.gov
N-(2-Succinyl) Fluvoxamine Modification of the oxime ether side chain Fluvoxamine, succinic anhydride To alter physicochemical properties and explore new therapeutic potential. ontosight.ai
[O-methyl-11C]Fluvoxamine Radiosynthesis for PET imaging [11C]methyl iodide, amino-protected desmethyl precursor To create a radioligand for non-invasive assessment of serotonin uptake sites. nih.gov
Thio- and Sulfinylacetamide Analogues Modification of the core structure Substituted diphenylmethanol, thioglycolic acid To investigate structural requirements for binding to dopamine (B1211576) and serotonin transporters. acs.org
High-Purity Fluvoxamine Maleate Process optimization p-trifluoromethylbenzoic acid, 4-methoxybutyl magnesium halide To develop an economically cost-effective and environmentally friendly industrial synthesis. google.com

Deeper Elucidation of Molecular and Sub-Cellular Mechanisms (In Vitro)

A significant area of investigation is fluvoxamine's potent interaction with the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER). frontiersin.org Fluvoxamine acts as a high-affinity S1R agonist. frontiersin.orgphysiology.org This interaction is believed to mediate several downstream effects observed in vitro, including the attenuation of ER stress, reduction of inflammation, and potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. frontiersin.orgnih.govnih.gov Studies have shown that fluvoxamine can inhibit the NLRP3 and NF-κB inflammatory pathways and reduce endoplasmic reticulum-mediated stress via the sigma-1 receptor. nih.gov

Beyond S1R, fluvoxamine has been found to modulate other cellular processes. It can interfere with the endolysosomal trafficking of viral proteins, a mechanism explored for its potential antiviral effects. nih.govfrontiersin.org This involves the modulation of acid sphingomyelinase (ASM), an enzyme involved in creating ceramide-rich membrane domains that can facilitate viral entry. nih.gov Fluvoxamine has also been shown to rescue autophagy, a cellular degradation process, by stabilizing the nucleoporin Pom121 and facilitating the nucleocytoplasmic transport of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.gov Furthermore, in vitro electrophysiological studies on rabbit coronary arterial smooth muscle cells revealed that fluvoxamine can inhibit voltage-dependent potassium (Kv) channels in a dose-dependent manner, with an IC50 value of 3.71 µM. jst.go.jp

Table 2: In Vitro Molecular and Sub-Cellular Mechanisms of this compound

Cellular Target/Process Observed In Vitro Effect Potential Implication Reference
Serotonin Transporter (SERT) Potent and selective inhibition of serotonin reuptake. Primary antidepressant mechanism. drugbank.com, sielc.com, frontiersin.org
Sigma-1 Receptor (S1R) High-affinity agonism; attenuates ER stress; potentiates neurite outgrowth. Anti-inflammatory and neuroprotective effects. physiology.org, nih.gov, frontiersin.org
Inflammatory Pathways Inhibition of NLRP3 and NF-κB pathways. Anti-inflammatory activity. nih.gov
Autophagy Regulation Rescues autophagy via Pom121-mediated TFEB nuclear transport. Neuroprotection in diseases with autophagy defects. nih.gov
Lysosomal Trafficking Rearrangement of membrane trafficking; inhibition of acid sphingomyelinase (ASM). Modulation of cellular transport and potential antiviral activity. nih.gov, frontiersin.org
Voltage-Dependent K+ Channels Dose-dependent inhibition of Kv currents in smooth muscle cells. Potential off-target cardiovascular effects. jst.go.jp

Advanced Computational Modeling and Drug Design Strategies

Computational modeling and in silico techniques are becoming indispensable tools for accelerating the discovery and rational design of novel fluvoxamine analogues. These strategies allow for the prediction of binding affinities, exploration of structure-activity relationships (SAR), and optimization of pharmacokinetic properties before undertaking costly and time-consuming synthesis.

A prominent example of this approach is the design of halogenated fluvoxamine analogues. researchgate.netnih.gov In these studies, a thorough in silico binding mode analysis was conducted to elucidate the role of different halogen atoms (F, Cl, Br, I) on the phenyl ring in the binding to the serotonin transporter (SERT). researchgate.netnih.gov This computational work identified key halogen bond interactions with the backbone carbonyl oxygen atoms of specific amino acid residues (E493 and T497) within the transporter. nih.gov The use of a "XSAR library analysis" was instrumental in identifying the optimal substitution pattern, leading to the synthesis of a 3,4-diCl-fluvoxamine analogue with significantly improved SERT binding affinity (Ki = 9 nM) compared to the parent compound (Ki = 458 nM). nih.gov

Computational studies have also been used to investigate the fundamental properties of fluvoxamine itself, such as the structural, electronic, and thermodynamic properties of its cis and trans isomers. researchgate.netinnovareacademics.in These quantum chemical calculations provide insights into the relative stability and reactivity of the isomers, which is crucial for understanding their behavior.

Drug design strategies are not limited to modifying the primary ligand. Fragment-based drug design, where molecular fragments are computationally docked into a target's binding site and then elaborated, is a powerful approach. nih.gov For multi-target antidepressants, strategic modifications such as substituting an indole (B1671886) core with an azaindole have been explored to modulate key properties like solubility, pKa, and binding affinity. mdpi.com While not applied directly to fluvoxamine in the cited research, these advanced strategies, including molecular docking with homology models of transporters and the use of mutant transporter proteins to validate binding poses, represent the future of designing more selective and potent analogues. acs.org

Table 3: Computational Modeling and Drug Design Strategies

Strategy/Technique Application to Fluvoxamine Research Key Findings/Insights Reference
In Silico Binding Mode Analysis Elucidating the binding of halogenated fluvoxamine analogues to SERT. Identified key halogen bond interactions with residues E493 and T497. researchgate.net, nih.gov
XSAR Library Analysis Rational design of more active compounds. Guided the synthesis of a 3,4-diCl-fluvoxamine analogue with a SERT Ki of 9 nM. nih.gov
Quantum Chemical Calculation Investigation of structural and electronic properties of cis and trans isomers. Provided data on the geometry, electronic spectra, and thermodynamic properties of the isomers. researchgate.net, innovareacademics.in
Molecular Docking Defining the role of specific transmembrane domains in transporter binding. Used with DAT and SERT homology models to understand inhibitor binding sites. acs.org
Fragment-Based Drug Design A general strategy for developing novel multi-target ligands. The piperazine (B1678402) ring, a common fragment, is crucial for developing novel antidepressants. nih.gov

Exploration of New Analytical Techniques for Trace Analysis and Isomeric Purity

The development of sensitive, specific, and robust analytical methods is critical for pharmaceutical quality control, therapeutic drug monitoring, and research. For this compound, a key challenge is the accurate quantification of the active E-isomer (trans) and the detection of trace levels of the Z-isomer (cis) impurity, as transport proteins and biological targets can discriminate between the two. libretexts.orgnih.gov

Quantitative Nuclear Magnetic Resonance (QNMR) has emerged as a powerful technique for determining isomeric purity. libretexts.org An advantage of QNMR is the minimal sample preparation required. libretexts.org A validated QNMR method can distinguish and quantify the Z- and E-isomers by integrating the distinct proton resonances of the C-2 protons (2.62 ppm for Z-isomer and 2.90 ppm for E-isomer). libretexts.org This method has demonstrated the ability to measure the Z-isomer down to the 0.2% level in a 15 mg sample of the drug substance. libretexts.org

Chromatographic techniques remain the workhorse for fluvoxamine analysis. Advanced Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, often utilizing C18 columns with various mobile phase compositions, provide excellent separation and quantification. jopir.inresearchgate.net These HPLC methods have achieved detection limits as low as 0.394 µg/mL and have been validated as stability-indicating, showing fluvoxamine's degradation under acidic, basic, and oxidative conditions. jopir.inresearchgate.net Other HPLC approaches have used different stationary phases, such as a Primesep 100 mixed-mode column, with UV detection at 252 nm, achieving a limit of detection (LOD) of 50 ppb. sielc.com For analysis in biological fluids, spectrofluorometric methods offer exceptional sensitivity, with reported detection limits as low as 0.01 µg/mL. jopir.inresearchgate.net

Newer applications of established technologies are also being explored. Two-dimensional diffusion-ordered spectroscopy (2D DOSY) 1H NMR provides global information about a sample's composition, allowing for the fingerprinting of formulations and the identification of active ingredients and impurities without separation. researchgate.net Capillary Gas Chromatography (GC) coupled with a Mass Selective Detector (MSD) has also been validated for the determination of fluvoxamine in pharmaceutical formulations, offering high selectivity and achieving recoveries between 97.5% and 102.5%. oup.com

Table 4: Analytical Techniques for this compound Analysis

Analytical Technique Principle Application Limit of Detection (LOD) / Quantification (LOQ) Reference
Quantitative NMR (QNMR) Integration of distinct proton signals for each isomer. Determination of E/Z isomeric purity. LOQ for Z-isomer: 0.2% level. libretexts.org
RP-HPLC with UV Detection Chromatographic separation on a C18 or similar column. Quantification in bulk drug and formulations; stability studies. LOD: 0.394 µg/mL. jopir.in, researchgate.net, researchgate.net
Spectrofluorometry Measurement of fluorescence emission. Trace analysis in biological fluids. LOD: 0.01 µg/mL. jopir.in, researchgate.net
HPLC (Mixed-Mode) Separation on a mixed-mode stationary phase. Quantification of fluvoxamine. LOD: 50 ppb (0.05 µg/mL). sielc.com
2D DOSY 1H NMR Separation of signals based on diffusion coefficients. Fingerprinting of formulations; identification of components. Not specified for LOD/LOQ. researchgate.net
Capillary GC-MSD Gas-phase separation followed by mass-selective detection. Quantification in pharmaceutical preparations. Not specified for LOD/LOQ; excellent recovery. oup.com

Table of Mentioned Compounds

Compound Name
(E)-fluvoxamine This compound
(Z)-fluvoxamine cis-fluvoxamine
2-chloroethylamine (B1212225)
3,4-diCl-fluvoxamine
4-methoxybutyl magnesium halide
5-methoxy-1-(4-trifluoromethylphenyl) pentanone
[O-methyl-11C]fluvoxamine
Ceramide
Clovoxamine
Fluvoxamine maleate
Hydroxylamine (B1172632) hydrochloride
Maleic acid
N-(2-Succinyl) fluvoxamine
p-trifluoromethylbenzoic acid
Serotonin
Succinic anhydride
Thioglycolic acid

Q & A

Q. What are the key structural characteristics of Trans-Fluvoxamine, and how do they differ from its cis-isomer?

this compound is a stereoisomer of Fluvoxamine, distinguished by the spatial arrangement of its substituents around the chiral center. Unlike Cis-Fluvoxamine, the trans configuration results in distinct physicochemical properties, such as solubility and metabolic stability. Analytical techniques like chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy are critical for differentiation. For example, reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) can resolve isomers using mobile phases like hexane:isopropanol (90:10) .

Q. What methodological approaches are recommended for synthesizing and purifying this compound in laboratory settings?

Synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. Purification requires techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using solvents like ethanol. Impurity profiling (e.g., detecting 5-Methoxy-4-Trifluoromethyl Valerophenone) via LC-MS ensures purity thresholds (>98%) .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is preferred for its sensitivity (limit of quantification [LOQ] <1 ng/mL) and specificity. Validation parameters include linearity (R² >0.99), precision (%CV <15%), and recovery rates (85–115%) in plasma or tissue homogenates. Internal standards (e.g., Fluvoxamine-d3) mitigate matrix effects .

Q. How do researchers establish baseline pharmacokinetic (PK) parameters for this compound in preclinical models?

PK studies in rodents involve administering this compound intravenously (IV) or orally, followed by serial blood sampling. Non-compartmental analysis (NCA) using software like Phoenix WinNonlin calculates AUC, Cmax, and half-life (t½). Dose proportionality and bioavailability comparisons (IV vs. oral) are essential for translational relevance .

Q. What in vitro assays are used to assess this compound’s binding affinity to serotonin reuptake transporters?

Radioligand binding assays with [³H]-paroxetine in transfected HEK293 cells expressing human SERT are standard. Competitive inhibition curves (IC50) and dissociation constants (Ki) derived from nonlinear regression (e.g., GraphPad Prism) quantify affinity. Positive controls (e.g., fluoxetine) validate assay robustness .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy studies of this compound be systematically addressed?

Discrepancies often arise from metabolic differences or off-target effects. Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and enzyme interactions (e.g., CYP450 isoforms). Meta-analyses of preclinical datasets, stratified by species and dosing regimens, can identify confounding variables (e.g., protein binding) .

Q. What experimental designs are optimal for evaluating this compound’s long-term stability and degradation products?

Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic sampling. Forced degradation (acid/base hydrolysis, oxidative stress) paired with LC-UV/MS identifies major degradation pathways. Quantify impurities (e.g., Valerophenone derivatives) and correlate with potency loss via stability-indicating methods .

Q. How do researchers assess this compound’s interaction with cytochrome P450 enzymes, and what are the implications for drug-drug interactions (DDIs)?

Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) for inhibition/induction assays. Time-dependent inhibition (TDI) studies with pre-incubation steps and LC-MS quantification of metabolite formation (e.g., 4-trifluoromethylphenol). Apply static (R-value) or dynamic (Simcyp simulator) models to predict clinical DDIs .

Q. What ethical and regulatory considerations are critical when designing clinical trials involving this compound?

Protocols must align with Declaration of Helsinki principles, including informed consent, IRB/ethics committee approval, and risk-benefit analysis. Stratify participants by genotype (e.g., CYP2D6 poor metabolizers) to minimize adverse events. Data transparency and adverse event reporting are mandated for regulatory submissions (e.g., FDA, EMA) .

Q. How can researchers ensure reproducibility in this compound studies, particularly regarding metabolic and pharmacodynamic outcomes?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw datasets (e.g., MetaboLights), analytical protocols, and code (e.g., GitHub repositories). Report effect sizes (Cohen’s d for behavioral assays) and confidence intervals. Collaborative cross-validation studies using harmonized SOPs reduce inter-lab variability .

Q. Methodological Notes

  • Statistical Rigor : For all studies, predefine sample sizes (power analysis, α=0.05, β=0.20) and adjust for multiple comparisons (e.g., Bonferroni correction) .
  • Data Contradiction Analysis : Apply triangulation—compare findings across assays (e.g., in vitro binding vs. in vivo microdialysis) and consult interdisciplinary experts to resolve mechanistic ambiguities .
  • Stereochemistry Impact : Use molecular docking simulations (AutoDock Vina) to explore this compound’s binding mode vs. cis-forms, correlating with PK/PD outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.